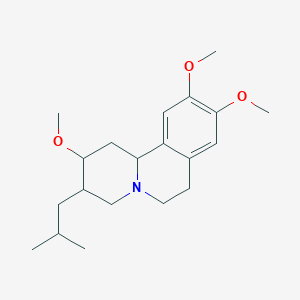
5-O-Methyldihydrotetrabenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Methyldihydrotetrabenazine is a derivative of tetrabenazine, a compound known for its ability to inhibit the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals. This compound is primarily used in scientific research to study the distribution and function of VMAT2 in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methoxytetrabenazine involves several steps, starting from the precursor tetrabenazine. The key steps include:
Methylation: Tetrabenazine is subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure methoxytetrabenazine
Industrial Production Methods: Industrial production of methoxytetrabenazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of tetrabenazine are methylated using industrial-grade methyl iodide and bases.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield
Analyse Chemischer Reaktionen
Types of Reactions: 5-O-Methyldihydrotetrabenazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methoxytetrabenazine .
Wissenschaftliche Forschungsanwendungen
5-O-Methyldihydrotetrabenazine has several scientific research applications, including:
Neuroscience Research: It is used as a high-specific-activity ligand for studying the distribution and function of VMAT2 in the brain. .
Drug Development: this compound is used in the development of new drugs targeting VMAT2 for the treatment of hyperkinetic movement disorders
Neurodegenerative Disease Studies: It is used to assess monoamine neuronal losses in neurodegenerative diseases, providing insights into disease mechanisms and potential therapeutic targets
Wirkmechanismus
5-O-Methyldihydrotetrabenazine exerts its effects by inhibiting VMAT2, a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. This inhibition leads to the depletion of neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals, thereby reducing their release into the synapse. This mechanism is particularly useful in the treatment of hyperkinetic movement disorders .
Vergleich Mit ähnlichen Verbindungen
Tetrabenazine: A VMAT2 inhibitor used for the treatment of hyperkinetic movement disorders.
Valbenazine: A novel VMAT2 inhibitor approved for the treatment of tardive dyskinesia
5-O-Methyldihydrotetrabenazine’s unique properties and applications make it a valuable compound in scientific research, particularly in the fields of neuroscience and drug development.
Eigenschaften
CAS-Nummer |
152404-97-2 |
|---|---|
Molekularformel |
C20H31NO3 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2,9,10-trimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-19(23-4)20(24-5)10-16(14)17(21)11-18(15)22-3/h9-10,13,15,17-18H,6-8,11-12H2,1-5H3 |
InChI-Schlüssel |
GWNKOGCQUQKSHT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC |
Synonyme |
(11C)TBZOMe 1,3,4,6,7,11b-hexahydro-2,9,10-trimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizine 5-O-methyldihydrotetrabenazine 5-O-methyldihydrotetrabenazine, (11)C-labeled 2-methoxy methoxytetrabenazine TBZOMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















